1-(Benzylamino)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(benzylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-12)13-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) |
InChI Key |
WFOKSFKVIBDSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Amidation from Cyclobutanecarboxylic Acid or Its Activated Derivatives
One common approach involves activating 3-oxocyclobutane-1-carboxylic acid or its acid chloride derivative, followed by reaction with benzylamine:
Activation of Carboxylic Acid:
The carboxylic acid is converted to an acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide at 0 °C, yielding 3-oxocyclobutane-1-carbonyl chloride quantitatively as a reactive intermediate.Amidation Reaction:
Benzylamine is added to the acid chloride solution, typically in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like N,N-diisopropylethylamine to scavenge hydrochloric acid. The reaction is performed at low temperature initially and then warmed to room temperature with stirring overnight.Workup and Purification:
The reaction mixture is quenched with aqueous ammonium chloride, extracted with dichloromethane, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired benzylamino-substituted cyclobutane carboxylic acid derivative.
Alternatively, the carboxylic acid can be activated using carbonyl diimidazole (CDI) in tetrahydrofuran at 0 °C, followed by addition of benzylamine. This method avoids the use of acid chlorides and provides a milder pathway for amidation.
Reductive Amination of Cyclobutanone Derivatives
Another efficient route involves reductive amination of cyclobutanone precursors:
Starting Material:
Benzyl 3-oxocyclobutane-1-carboxylate is prepared by esterification of 3-oxocyclobutane-1-carboxylic acid with benzyl alcohol using coupling agents such as EDCI and DMAP in acetonitrile.Reductive Amination:
The ketone functionality on the cyclobutane ring undergoes reductive amination with benzylamine in the presence of reducing agents like sodium borohydride or sodium cyanoborohydride. The reaction proceeds under controlled temperature conditions (0 °C to room temperature) to afford the corresponding benzylamino-substituted cyclobutane ester.Hydrolysis:
Subsequent hydrolysis of the ester group under acidic or basic conditions yields 1-(benzylamino)cyclobutane-1-carboxylic acid.
This method offers diastereoselectivity and scalability, as demonstrated in the synthesis of related cyclobutane scaffolds.
Multi-step Synthetic Routes via Photocycloaddition and Grignard Reactions
A more complex but documented route involves:
- Formation of dichloroketene via reduction of trichloroacetyl chloride with sodium amalgam.
- [2+2] Photocycloaddition of dichloroketene with styrene to form 2,2-dichloro-3-phenylcyclobutan-1-one.
- Reduction with zinc/acetic acid to phenylcyclobutanone.
- Reductive amination with benzylamine and sodium cyanoborohydride to yield the aminocyclobutane carboxylic acid derivative.
Although effective, this method is less favored due to the use of toxic reagents and non-green chemistry aspects.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Amidation via Acid Chloride | Oxalyl chloride, benzylamine, DIPEA, DCM | High yield, straightforward | Requires handling of acid chlorides and HCl byproduct |
| Amidation via Carbonyl Diimidazole | CDI, benzylamine, THF | Milder conditions, avoids acid chlorides | CDI cost and availability |
| Reductive Amination | Benzyl 3-oxocyclobutane-1-carboxylate, NaBH4, benzylamine | Diastereoselective, scalable | Multi-step, requires ester hydrolysis |
| Photocycloaddition Route | Na(Hg), styrene, Zn/AcOH, NaBH3CN, benzylamine | Access to substituted cyclobutanes | Toxic reagents, complex steps |
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(Benzylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzylamino group can interact with enzymes or receptors, leading to specific biological effects. The cyclobutane ring may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(Benzylamino)cyclobutane-1-carboxylic acid, highlighting differences in substituents, functional groups, and applications:
Key Structural and Functional Differences
Substituent Position: Positional isomers like 3-(benzylamino)cyclobutane-1-carboxylic acid vs. This compound may exhibit distinct conformational preferences, impacting interactions with biological targets.
Functional Groups: Benzylamino (-NH-CH₂-C₆H₅): Enhances lipophilicity and may participate in π-π stacking interactions. Protecting Groups (Fmoc, Cbz): Critical for stepwise peptide synthesis .
Rigidity vs.
Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., hydroxy or benzyloxy ) exhibit higher aqueous solubility compared to nonpolar analogs.
- Stability : Cyclobutane rings are generally stable under physiological conditions but may undergo strain-driven reactions under acidic/basic conditions .
Biological Activity
1-(Benzylamino)cyclobutane-1-carboxylic acid (BCA) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of BCA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1909314-00-6
The compound's structure includes a cyclobutane ring, an amino group, and a carboxylic acid functional group, which are crucial for its biological activity.
The biological activity of BCA is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate key biochemical pathways involved in cellular signaling and metabolism.
Target Interactions
Research indicates that BCA may interact with:
- Protein Kinases : Inhibiting certain kinases involved in cell proliferation and survival.
- G-protein Coupled Receptors (GPCRs) : Modulating receptor activity which can influence numerous physiological processes.
Anticancer Activity
Several studies have indicated that BCA exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 18.5 | Activation of caspase pathways |
Antimicrobial Activity
BCA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, potentially making it a candidate for the development of new antimicrobial agents.
Pharmacokinetics
The pharmacokinetic profile of BCA remains under investigation. However, initial data suggest that it possesses favorable absorption characteristics and moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of BCA in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Screening
In another research effort, BCA was screened against a panel of bacterial strains. The compound displayed notable activity against Staphylococcus aureus, with an MIC value indicating potential for further development as an antimicrobial drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
